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Compound of Interest

Compound Name:
2-Chlorophenyl

trifluoromethanesulfonate

CAS No.: 66107-36-6

Cat. No.: B1348845 Get Quote

Synthesis, Spectral Characterization, and Quality
Assurance
Executive Summary & Compound Profile
2-Chlorophenyl trifluoromethanesulfonate is a critical "pseudohalide" intermediate in cross-

coupling chemistry (Suzuki-Miyaura, Buchwald-Hartwig).[1] It effectively converts the phenol

moiety of 2-chlorophenol into an electrophile capable of oxidative addition to Pd(0), while

retaining the orthogonal reactivity of the chlorine atom for subsequent functionalization.[1]

Property Data

IUPAC Name 2-Chlorophenyl trifluoromethanesulfonate

Molecular Formula

Molecular Weight 260.62 g/mol

Appearance Colorless Oil

Key Application
Orthogonal cross-coupling (Ar-OTf vs. Ar-Cl

selectivity)
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Synthesis Protocol: The Tf₂O/Pyridine Method
Rationale: The use of Triflic Anhydride (

) with Pyridine is preferred over PhNTf₂ for this substrate due to cost-efficiency and the high
reactivity of the phenol.[1] Strict temperature control is required to prevent the formation of
colored impurities.[1]

Reagents
Substrate: 2-Chlorophenol (1.0 equiv)

Electrophile: Trifluoromethanesulfonic anhydride (

) (1.2 equiv)

Base: Pyridine (2.0 equiv)[2][3]

Solvent: Dichloromethane (

), anhydrous[1]

Step-by-Step Methodology
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with

or Ar.[1]

Solvation: Dissolve 2-chlorophenol (e.g., 10 mmol) and pyridine (20 mmol) in anhydrous

(15 mL).

Cryogenic Addition: Cool the solution to 0°C (ice bath). Critical: Do not add

at room temperature to avoid exothermic decomposition.[1]

Electrophile Introduction: Add

(12 mmol) dropwise via syringe over 10–15 minutes.
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Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours.

Monitor by TLC (Silica; 100% Hexanes;

).[2][3]

Quench & Workup:

Quench with water (cold).

Extract with

.[1]

Wash organic layer with 1M HCl (to remove pyridine), then Sat.[1]

, then Brine.[1]

Dry over

and concentrate in vacuo.

Purification: Flash column chromatography (Silica gel, 100% Hexanes) yields the product as

a colorless oil.[1]

Comprehensive NMR Data
Note: Data referenced from high-field instrumentation (500 MHz for

).

A. Proton NMR ( )
The spectrum exhibits an ABCD-like aromatic pattern.[1] The protons ortho to the electron-

withdrawing groups (Cl and OTf) are significantly deshielded.[1]
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Shift (

ppm)
Multiplicity Integration Assignment

7.56 – 7.51 Multiplet (m) 1H H-3 (Ortho to Cl)

7.38 – 7.31 Multiplet (m) 3H
H-4, H-5, H-6

(Overlapping)

Interpretation: The most downfield signal (7.56 ppm) typically corresponds to the proton

adjacent to the Chlorine atom (H-3) or the Triflate (H-6), depending on specific solvation

effects, but the inductive combination generally pushes these two downfield compared to the

meta/para positions.[1]

B. Carbon-13 NMR ( )
The diagnostic feature is the quartet arising from the Carbon-Fluorine coupling in the

trifluoromethyl group.[1]

Shift (

ppm)
Splitting

Coupling (

)
Assignment

145.9 Singlet - C-1 (Ipso to OTf)

131.5 Singlet - C-Ar

129.4 Singlet - C-Ar

128.5 Singlet - C-Ar

127.4 Singlet - C-2 (Ipso to Cl)

123.2 Singlet - C-Ar

118.7 Quartet Hz (Triflate Carbon)

C. Fluorine-19 NMR ( )
This is the primary tool for purity assessment.[1]
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Shift (

ppm)
Multiplicity Assignment

-73.5 Singlet (Product)

-78.0 (Impurity) Singlet TfOH (Hydrolysis byproduct)

Visualization: Workflows & Logic[1]
Figure 1: Synthesis Pathway
This diagram outlines the critical process flow for generating high-purity material.[1]
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Caption: Step-by-step synthesis workflow emphasizing temperature control and purification.

Figure 2: NMR Quality Control Logic
A self-validating logic tree to determine if the synthesized batch is suitable for cross-coupling.
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Caption: QC Decision Tree. The 19F spectrum is the fastest indicator of triflate hydrolysis.[1]

Expert Insights & Troubleshooting
Stability & Storage
Aryl triflates are generally stable but susceptible to hydrolysis under basic, aqueous conditions.

[1]

Storage: Store under inert atmosphere (Ar/N2) at 4°C.

Sign of Degradation: Appearance of a yellow tint (liberation of phenols/oxidized byproducts)

or a sharp peak at -78 ppm in

NMR (Triflic acid formation).[1]

Reactivity Context
In Pd-catalyzed coupling, the C-OTf bond is more reactive towards oxidative addition than the

C-Cl bond.[1] This allows for chemoselective substitution:[1][4]

First Coupling: Suzuki coupling at C-OTf (using Pd(PPh3)4).

Second Coupling: Buchwald-Hartwig amination at C-Cl (using Pd2(dba)3 + XPhos).
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Title: N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross

Coupling.[1]

Source:The Journal of Organic Chemistry, 2019, 84, 18, 11407–11418.[1]

Data Verification: Compound 24 in Supporting Information.[1]

URL:[Link][5]

Synthesis Protocol Grounding

Title: Preparation of Aryl Triflates (General Methodologies).[1]

Source:Organic Syntheses, Coll.[1] Vol. 8, p.97 (1993); Vol. 68, p.138 (1990).[1]

URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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